molecular formula C9H10N2O2 B2912648 1-Methyl-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione CAS No. 150159-13-0

1-Methyl-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione

Cat. No.: B2912648
CAS No.: 150159-13-0
M. Wt: 178.191
InChI Key: QCNQUCLPAAQEIX-UHFFFAOYSA-N
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Description

1-Methyl-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione is a bicyclic heterocyclic compound featuring fused pyrrole and azepine rings. Its structure includes a lactam moiety, which facilitates hydrogen bonding and influences molecular aggregation in crystalline states. Synthesized via cyclization of 3-(1-methylpyrrole-2-carboxamido)propanoic acid using polyphosphoric acid, this compound has been studied extensively for its structural and bioactive properties, including antitumor and protein kinase inhibitory activities .

Properties

IUPAC Name

1-methyl-6,7-dihydro-5H-pyrrolo[2,3-c]azepine-4,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-11-5-3-6-7(12)2-4-10-9(13)8(6)11/h3,5H,2,4H2,1H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNQUCLPAAQEIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)NCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable pyrrole derivative, the compound can be synthesized through a series of steps involving alkylation, cyclization, and oxidation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various hydrogenated forms of the compound .

Scientific Research Applications

1-Methyl-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Crystal Packing and Hydrogen Bonding

The compound’s crystal structure is stabilized by N2–H2A···O1 hydrogen bonds, forming chains along the b-axis. Comparisons with analogs reveal substituent-dependent variations:

  • 1-Ethyl-1H,6H-pyrrolo[2,3-c]azepine-4,8(5H,7H)-dione : Replacing the methyl group with ethyl introduces steric bulk, altering hydrogen bond geometry. The ethyl derivative forms similar N–H···O chains but with reduced packing efficiency due to increased van der Waals interactions .

Table 1: Structural and Crystallographic Comparison

Compound Substituent Hydrogen Bond (Å) Melting Point (K) Yield (%)
1-Methyl-6,7-dihydropyrrolo[...]-dione Methyl N2–H2A···O1 (2.85)* 428 65.3
1-Ethyl-1H,6H-pyrrolo[...]-dione Ethyl N2–H2A···O1 (2.88)* 428 65.3†
3-Bromo-1-methyl-6,7-dihydropyrrolo[...]-dione Bromo N2–H2A···O1 (2.83)* Not reported Not reported

*Approximate values inferred from crystallographic data . †Assumed similar to methyl derivative due to analogous synthesis .

Hydrogen Bonding and Supramolecular Assembly

The target compound’s hydrogen bonding aligns with Etter’s graph set analysis (), where C(4) chains (infinite chains) dominate. In contrast, bulkier substituents (e.g., ethyl) may disrupt chain continuity, favoring R₂²(8) ring motifs instead. This difference highlights the role of substituents in dictating supramolecular architecture .

Bioactivity and Functional Comparisons

  • Antitumor Activity : The methyl and bromo derivatives exhibit protein kinase inhibition, a trait linked to their planar bicyclic cores interacting with ATP-binding pockets .
  • Comparison with Bcl-xL Inhibitors: Patent EP287980 () describes 6,7-dihydro-5H-pyrido[2,3-c]pyridazines as Bcl-xL inhibitors.

Table 2: Bioactive Properties

Compound Bioactivity Mechanism
1-Methyl-6,7-dihydropyrrolo[...]-dione Protein kinase inhibition ATP-binding site interaction
3-Bromo-1-methyl-6,7-dihydropyrrolo[...]-dione Enhanced cytotoxicity (inferred) Electrophilic bromine moiety
Pyridazino[4,3-c:5,6-c']diquinolines () Not specified Autoxidation-derived synthesis

Biological Activity

1-Methyl-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione is a heterocyclic compound characterized by a unique fused ring system that combines pyrrole and azepine structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

  • Molecular Formula : C9H10N2O2
  • IUPAC Name : 1-methyl-6,7-dihydro-5H-pyrrolo[2,3-c]azepine-4,8-dione
  • CAS Number : 150159-13-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of appropriate precursors under controlled conditions. Starting from a substituted pyrrole, the synthesis can proceed through alkylation, cyclization, and oxidation steps. Industrial methods often optimize these reactions for higher yields and purity using catalysts and specific reaction conditions .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may modulate enzyme activity and receptor interactions, leading to significant biological effects such as:

  • Anticancer Activity : Studies have shown that derivatives of pyrrole compounds exhibit cytotoxic effects against various cancer cell lines . The compound's structure allows it to interact with cellular pathways involved in proliferation and apoptosis.
  • Anti-inflammatory Effects : Some studies indicate that this compound may inhibit pro-inflammatory cytokines and exhibit anti-inflammatory properties . The specific mechanisms are still under investigation but may involve the inhibition of cyclooxygenase enzymes (COX) similar to other pyrrole derivatives.

Case Studies

  • Anticancer Studies : Research on related pyrrole derivatives has demonstrated promising results in inhibiting cancer cell growth. For instance, compounds were tested against HepG2 (liver cancer) and EACC (breast cancer) cell lines with notable cytotoxicity observed at concentrations of 100 and 200 µg/mL .
  • Anti-inflammatory Activity : A series of synthesized pyrrole derivatives showed significant anti-inflammatory activity in vivo and in vitro. The IC50 values for some compounds ranged from 0.034 to 0.052 µM for COX-2 inhibition .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
1-Methyl-1,4,5,6,7,8-hexahydropyrrolo[3,2-b]azepineFused RingAnticancer
Pyrimido[1,2-a]azepineFused RingAntimicrobial

The unique structure of this compound differentiates it from other compounds in terms of its biological activity profile.

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